molecular formula C25H27N3O4S B11172468 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide

Cat. No.: B11172468
M. Wt: 465.6 g/mol
InChI Key: KJPSYNWMZYKDOK-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in scientific research due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the coupling of phenoxy acid derivatives with amino-thiazole compounds in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and potentially alleviate symptoms of neurodegenerative diseases. The molecular targets and pathways involved include the cholinergic system and oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is unique due to its specific chemical structure, which allows it to effectively inhibit acetylcholinesterase and provide neuroprotective effects. Its combination of a piperazine ring with a sulfonylphenyl group and a methoxyphenyl moiety contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-3-methylbenzamide

InChI

InChI=1S/C25H27N3O4S/c1-19-6-5-7-20(18-19)25(29)26-21-10-12-22(13-11-21)33(30,31)28-16-14-27(15-17-28)23-8-3-4-9-24(23)32-2/h3-13,18H,14-17H2,1-2H3,(H,26,29)

InChI Key

KJPSYNWMZYKDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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